molecular formula C10H17ClN4 B13981068 N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B13981068
M. Wt: 228.72 g/mol
InChI Key: FYBVYJNWICRJFP-UHFFFAOYSA-N
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Description

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C10H17ClN4. It is a derivative of cyclohexane and pyrazine, and it is often used in research settings for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of pyrazine derivatives with cyclohexane-1,4-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(pyrazin-2-yl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific combination of the pyrazine and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research settings where specific interactions and effects are desired .

Properties

Molecular Formula

C10H17ClN4

Molecular Weight

228.72 g/mol

IUPAC Name

4-N-pyrazin-2-ylcyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C10H16N4.ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;/h5-9H,1-4,11H2,(H,13,14);1H

InChI Key

FYBVYJNWICRJFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=NC=CN=C2.Cl

Origin of Product

United States

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